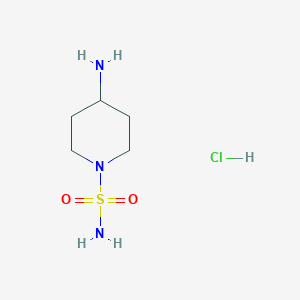

Clorhidrato de 4-aminopiperidina-1-sulfonamida

Descripción general

Descripción

4-Aminopiperidine-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1820640-75-2 . It has a molecular weight of 215.7 and is available in solid form .

Physical and Chemical Properties Analysis

4-Aminopiperidine-1-sulfonamide hydrochloride is a solid compound . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación

Síntesis de Piperidinas Sustituidas

Las piperidinas sustituidas son una clase de compuestos con diversas propiedades farmacológicas. El Clorhidrato de 4-aminopiperidina-1-sulfonamida sirve como precursor en la síntesis de estos compuestos. A través de diversas reacciones intra e intermoleculares, los investigadores pueden crear una amplia gama de piperidinas sustituidas, las cuales son integrales para el desarrollo de nuevos agentes terapéuticos .

Compuestos Espiropiperidínicos

Los espiropiperidínicos son otra categoría importante de derivados de piperidina que exhiben una significativa actividad biológica. El This compound puede ser utilizado en la síntesis de espiropiperidínicos, los cuales son explorados por su uso potencial en el descubrimiento y desarrollo de fármacos .

Piperidinas Condensadas

Las piperidinas condensadas son compuestos donde el anillo de piperidina se fusiona con otra estructura anular. Estos compuestos a menudo muestran actividades farmacológicas mejoradas. El This compound se utiliza en la formación de piperidinas condensadas, contribuyendo a la exploración de nuevos medicamentos .

Síntesis de Piperidinonas

Las piperidinonas son una subclase de derivados de piperidina conocidos por sus propiedades antidepresivas y ansiolíticas. El This compound es un material de partida clave en la síntesis de varias piperidinonas, las cuales son valiosas en la industria farmacéutica .

Desarrollo de Agentes Antivirales

Los derivados de piperidina han sido identificados como potentes inhibidores de diversas enzimas virales. El This compound está siendo investigado por su aplicación en el desarrollo de agentes antivirales, particularmente como un andamiaje para crear compuestos que pueden inhibir la replicación viral .

Investigación del Cáncer

En la investigación del cáncer, los derivados de piperidina se investigan por su potencial como agentes quimioterapéuticos. El This compound puede desempeñar un papel en la síntesis de nuevos compuestos que se dirigen a vías específicas involucradas en la proliferación de células cancerosas .

Tratamiento de Enfermedades Neurodegenerativas

El tratamiento de enfermedades neurodegenerativas a menudo implica la modulación de los niveles de neurotransmisores. Los derivados de piperidina, sintetizados utilizando This compound, están siendo estudiados por su capacidad de interactuar con sistemas de neurotransmisores, ofreciendo tratamientos potenciales para condiciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Aplicaciones Analgésicas y Antiinflamatorias

Finalmente, los derivados de piperidina son conocidos por sus propiedades analgésicas y antiinflamatorias. La investigación sobre el This compound incluye su uso en la creación de compuestos que pueden aliviar el dolor y reducir la inflamación, lo cual es crucial para el tratamiento de diversas afecciones crónicas .

Mecanismo De Acción

Direcciones Futuras

Piperidines, which include 4-Aminopiperidine-1-sulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

4-Aminopiperidine-1-sulfonamide hydrochloride plays a vital role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its N-dealkylation reaction . This interaction is essential for the compound’s metabolic fate and its role in drug metabolism. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may interact with other phase I drug-metabolizing enzymes, such as flavin-containing monooxygenase .

Cellular Effects

4-Aminopiperidine-1-sulfonamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in drug metabolism . Furthermore, 4-Aminopiperidine-1-sulfonamide hydrochloride may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of metabolites .

Molecular Mechanism

The molecular mechanism of 4-Aminopiperidine-1-sulfonamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, particularly CYP3A4, facilitating the N-dealkylation reaction . This binding interaction is crucial for the compound’s metabolic transformation and its subsequent effects on cellular processes. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may inhibit or activate other enzymes, leading to changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopiperidine-1-sulfonamide hydrochloride can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that 4-Aminopiperidine-1-sulfonamide hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to the compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Aminopiperidine-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, 4-Aminopiperidine-1-sulfonamide hydrochloride can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular function, and potential toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

4-Aminopiperidine-1-sulfonamide hydrochloride is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes N-dealkylation catalyzed by CYP3A4, leading to the formation of metabolites with different biochemical properties . This metabolic transformation is essential for the compound’s role in drug metabolism and its subsequent effects on cellular processes. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Aminopiperidine-1-sulfonamide hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may bind to proteins within cells, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of the compound is crucial for its effective use in research and therapeutic applications.

Subcellular Localization

4-Aminopiperidine-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with biomolecules and its subsequent effects on cellular processes.

Propiedades

IUPAC Name |

4-aminopiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUKLWFEDZRWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

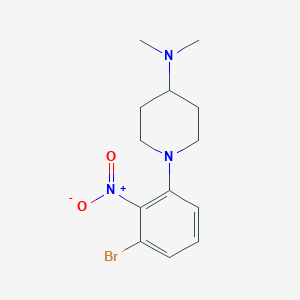

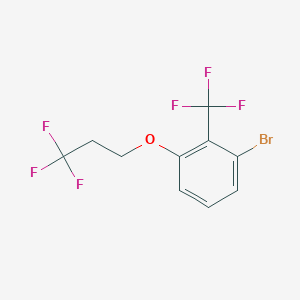

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)